

N-Boc-C1-PEG3-C3-NH2 solubility in common solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-C1-PEG3-C3-NH2*

Cat. No.: *B061155*

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An In-depth Technical Guide to the Solubility of **N-Boc-C1-PEG3-C3-NH2**

For researchers, scientists, and drug development professionals, understanding the solubility of linker molecules is paramount for the successful design and synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). **N-Boc-C1-PEG3-C3-NH2** is a heterobifunctional linker that incorporates a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. The PEG component is crucial for enhancing the aqueous solubility of the linker and the resulting conjugate.^{[1][2][3]} This guide provides a comprehensive overview of the solubility of **N-Boc-C1-PEG3-C3-NH2** in common laboratory solvents, detailed experimental protocols for solubility determination, and its application in bioconjugation.

Physicochemical Properties

A summary of the key physical and chemical properties of **N-Boc-C1-PEG3-C3-NH2** is presented below.

Property	Value	Reference
Molecular Formula	C15H32N2O5	[4]
Molecular Weight	320.42 g/mol	[4]
CAS Number	194920-62-2	[4]
Appearance	Colorless to light yellow liquid	[4]
Density	~1.035 g/cm ³	[4]
Purity	≥95% - 98% (Typical)	[1]
Storage Conditions	4°C, protect from light	[4]

Solubility Profile

The solubility of **N-Boc-C1-PEG3-C3-NH2** is a critical parameter for its handling and use in various synthetic protocols. The presence of the hydrophilic PEG3 spacer generally confers solubility in a range of polar organic solvents and aqueous solutions.[1][3]

Quantitative Solubility Data

Quantitative solubility data for **N-Boc-C1-PEG3-C3-NH2** and structurally similar compounds are summarized below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and freshly opened solvent is recommended for accurate results.[4]

Compound	Solvent	Solubility	Reference
N-Boc-C1-PEG3-C3-NH ₂	Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL (312.09 mM)	[4]
Boc-NH-PEG3-Acid	Dimethylformamide (DMF)	5 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	1 mg/mL	[1]	
Ethanol	30 mg/mL	[1]	
Boc-NH-PEG3-NHS ester	Dimethyl Sulfoxide (DMSO)	50 mg/mL	[1]

"≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[4]

Qualitative Solubility

Qualitative solubility information for closely related Boc-protected PEG3 amines provides additional context for solvent selection.

Compound	Water	DMSO	Dichloromethane (DCM)	Dimethylformamide (DMF)	Reference
Boc-NH-PEG3-amine	Soluble	Soluble	Soluble	Soluble	[1][5]

Experimental Protocols

Quantitative Solubility Determination

To obtain precise solubility data for **N-Boc-C1-PEG3-C3-NH₂**, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility in a specific solvent.

Objective: To determine the quantitative solubility of **N-Boc-C1-PEG3-C3-NH2** in a chosen solvent at a defined temperature.

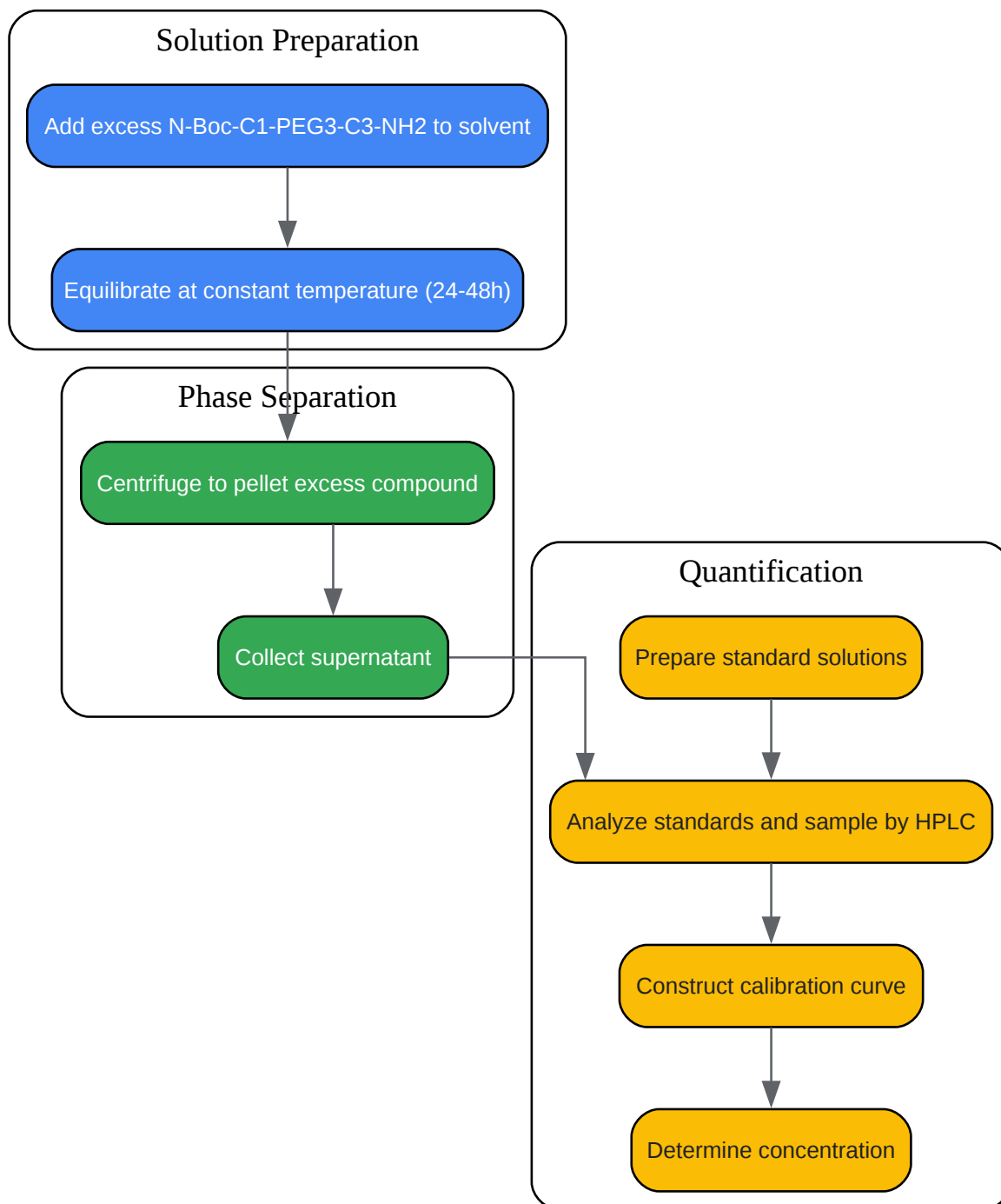
Materials:

- **N-Boc-C1-PEG3-C3-NH2**
- Solvent of interest (e.g., Water, Ethanol, DMSO)
- Vials with screw caps
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system
- Analytical balance

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **N-Boc-C1-PEG3-C3-NH2** to a known volume of the solvent in a vial. The excess undissolved liquid should be clearly visible.
- Equilibration:
 - Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:

- After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved compound.
- Sample Collection and Dilution:
 - Carefully collect an aliquot of the supernatant without disturbing the pellet.
 - Dilute the supernatant with the same solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Prepare a series of standard solutions of **N-Boc-C1-PEG3-C3-NH2** of known concentrations in the same solvent.
 - Analyze the standard solutions and the diluted supernatant by HPLC.
 - Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
 - Determine the concentration of **N-Boc-C1-PEG3-C3-NH2** in the diluted supernatant by interpolating its peak area from the calibration curve.
 - Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound.



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Workflow for quantitative solubility determination.

Boc Group Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the primary amine for subsequent conjugation reactions. This is typically achieved under mild acidic conditions.^[1]

Objective: To deprotect the Boc-protected amine of **N-Boc-C1-PEG3-C3-NH2**.

Materials:

- **N-Boc-C1-PEG3-C3-NH2**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
- Nitrogen or Argon source
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

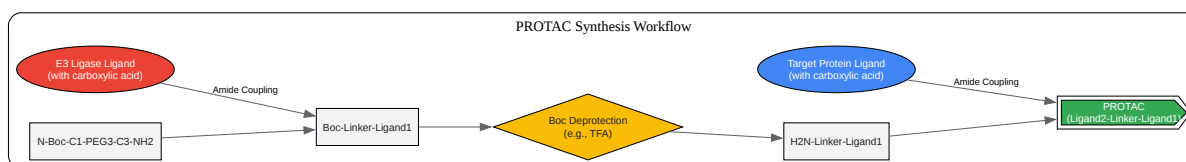
Methodology using Trifluoroacetic Acid (TFA):

- Under an inert atmosphere (e.g., nitrogen), dissolve **N-Boc-C1-PEG3-C3-NH2** in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask.^[1]
- Cool the solution to 0 °C using an ice bath.^[1]
- Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).^[1]
- Remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction for 1-2 hours, monitoring the progress by an appropriate method such as TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.^[1]

- The resulting TFA salt of the deprotected amine can often be used directly in the subsequent reaction step after co-evaporation with a solvent like toluene to remove residual TFA.[1]

Application in PROTAC Synthesis

N-Boc-C1-PEG3-C3-NH2 is frequently used as a linker in the synthesis of PROTACs. The workflow involves sequential coupling of the linker to the two different ligands: one for the target protein and one for an E3 ubiquitin ligase. The Boc-protected amine allows for controlled, directional synthesis.



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Role of **N-Boc-C1-PEG3-C3-NH2** in PROTAC Synthesis.

In conclusion, **N-Boc-C1-PEG3-C3-NH2** is a valuable chemical tool with favorable solubility characteristics in common organic solvents, largely attributable to its PEG component. This guide provides essential solubility data and detailed experimental protocols to aid researchers in the effective utilization of this versatile linker in their synthetic endeavors, particularly in the rapidly advancing field of targeted protein degradation.

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- To cite this document: BenchChem. [N-Boc-C1-PEG3-C3-NH2 solubility in common solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061155#n-boc-c1-peg3-c3-nh2-solubility-in-common-solvents]

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